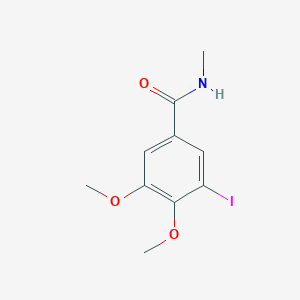
3-iodo-4,5-dimethoxy-N-methylbenzamide
Descripción general
Descripción
"3-iodo-4,5-dimethoxy-N-methylbenzamide" belongs to a class of organic compounds known for their diverse range of biological activities and their use in various chemical synthesis processes. This analysis is focused on the scientific aspects of its synthesis, molecular structure, and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from simple precursors to achieve the desired substituted benzamide structures. A notable method for synthesizing related iodobenzamides employs iodination techniques using iodine monochloride and iodine nitrate under basic conditions (Joshua, Sharma, & Abrams, 2008). Such methodologies might be adaptable for synthesizing "this compound" by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Molecular structure analysis, including bond lengths, bond angles, and dihedral angles, provides insights into the compound's geometry and potential reactivity. Studies on related compounds using X-ray diffraction and DFT calculations have shown the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014). Such analyses are crucial for understanding the structural basis of the compound's chemical behavior.
Chemical Reactions and PropertiesIodobenzamides participate in various chemical reactions, leveraging the iodine substituent's reactivity. For instance, palladium-catalyzed dimethylation reactions of ortho-substituted iodoarenes have been reported, showcasing the versatility of iodine in facilitating C-H bond functionalization and creating new C-C bonds (Wu et al., 2021). Similar strategies could be explored for "this compound."
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystallinity, are influenced by the molecular structure. While specific data for "this compound" is not available, related compounds' analysis through spectroscopic methods and elemental analysis provides a basis for predicting these properties (Al Mamari & Al Lawati, 2019).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents and participation in synthesis reactions, are pivotal for understanding the compound's utility in chemical syntheses. The iodine functionality, in particular, plays a significant role in its chemical behavior, enabling diverse transformations. The synthesis and functionalization of related compounds, utilizing iodine reactivity, offer insights into potential chemical properties and reactions (Mohammed, Vishwakarma, & Bharate, 2015).
Aplicaciones Científicas De Investigación
Radiopharmaceutical Applications
3-iodo-4,5-dimethoxy-N-methylbenzamide and its analogues serve as precursors in the synthesis of radioligands, such as [125I]epidepride, which are potent and selective for dopamine D2 receptors. These ligands are instrumental in studying the distribution and density of dopamine D2 receptors in the brain, enhancing our understanding of psychiatric and neurological disorders. The optimization of radioiodination methods for these compounds has significantly improved the efficiency and yield of radioligand production, thereby facilitating their use in neuroimaging studies to investigate the dopaminergic system's role in diseases like schizophrenia and Parkinson's disease (Joshua, Sharma, & Abrams, 2008).
Crystal Engineering and Halogen Bonding
Another area of application for this compound derivatives is in crystal engineering, where halogen bonding plays a crucial role. Studies involving molecular tapes mediated via hydrogen bonds and weak C–I⋯O interactions demonstrate the utility of halogen bonds in the design of complex crystal structures. These interactions have been exploited to construct molecular assemblies with specific properties, highlighting the potential of this compound derivatives in materials science and nanotechnology (Saha, Nangia, & Jaskólski, 2005).
Organic Synthesis and Medicinal Chemistry
In organic synthesis, derivatives of this compound are used in various catalytic processes, including palladium-catalyzed cross-coupling reactions. These methodologies facilitate the efficient synthesis of complex organic molecules, underscoring the importance of this compound derivatives in medicinal chemistry. The development of novel synthetic routes and catalytic systems based on these compounds contributes to the advancement of drug discovery and the synthesis of pharmacologically active molecules (Wu, Wei, Wan, & Zhang, 2021).
Propiedades
IUPAC Name |
3-iodo-4,5-dimethoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO3/c1-12-10(13)6-4-7(11)9(15-3)8(5-6)14-2/h4-5H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURLCYPMMUWGGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C(=C1)I)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4541568.png)
![N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-[(2-fluorobenzyl)thio]acetamide](/img/structure/B4541587.png)
![2-[(4-chlorophenyl)sulfonyl]-1,4-phenylene dibenzoate](/img/structure/B4541591.png)
![N-[3-(acetylamino)phenyl]-2-ethoxy-1-naphthamide](/img/structure/B4541599.png)
![2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B4541603.png)
![4-bromo-1-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B4541610.png)

![8,9-dimethyl-2-(3-methylphenyl)-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4541631.png)
![N-(3-chloro-4-methoxyphenyl)-3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4541637.png)
![6-(2-furyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4541648.png)
![N-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4541651.png)
![3-methyl-N-(5-methyl-1H-pyrazol-3-yl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4541652.png)
![N-(4-chlorophenyl)-N'-[2-(diethylamino)ethyl]thiourea](/img/structure/B4541666.png)
